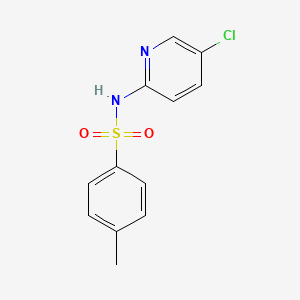

N-(5-氯吡啶-2-基)-4-甲基苯磺酰胺

描述

“N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” is a compound that has been used as a coupling reagent . It has a molecular formula of C7H3ClF6N2O4S2 and a molecular weight of 392.69 g/mol .

Synthesis Analysis

A related compound, N-(5-chloropyridin-2-yl)benzamide, was synthesized from a reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene, yielding 68% of the product .

Molecular Structure Analysis

The molecular structure of “N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” can be represented by the SMILES string: C1=CC(=NC=C1Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F .

Chemical Reactions Analysis

In a study, a reaction was performed between 4-methyl-2-aminopyridine and trans-β-nitrostyrene, which produced N-(4-methylpyridin-2-yl)benzamide with a yield of 78% .

Physical And Chemical Properties Analysis

“N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide” has a melting point of 45.0°C to 47.0°C and a boiling point of 77.0°C to 90.0°C at 0.2 mmHg .

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide, also known as N-(5-chloro-2-pyridinyl)-4-methylbenzenesulfonamide:

Chemical Synthesis and Catalysis

The compound is also employed in various chemical synthesis processes. Its reactivity and stability make it a useful reagent in organic synthesis, particularly in forming complex molecules. Additionally, it has been explored as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity .

Biochemical Assays and Drug Screening

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is used in biochemical assays and drug screening processes. Its ability to interact with specific biological targets makes it a valuable tool in identifying and characterizing new drug candidates. Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical interactions .

Environmental and Analytical Chemistry

In environmental and analytical chemistry, this compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods, such as chromatography and spectroscopy. This application is crucial for ensuring the reliability and accuracy of environmental monitoring and chemical analysis .

Agricultural Chemistry

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide has applications in agricultural chemistry, particularly in the development of agrochemicals. It is used in the synthesis of herbicides, fungicides, and insecticides, contributing to the creation of effective and environmentally friendly agricultural products. Its role in enhancing crop protection and yield is significant in modern agriculture .

作用机制

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is Factor Xa, a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide: acts as a direct, selective, reversible, and competitive inhibitor of Factor Xa . It prevents thrombin generation without having a direct effect on platelet aggregation .

Biochemical Pathways

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide affects the coagulation cascade, disrupting the conversion of prothrombin to thrombin . This disruption can lead to a decrease in blood clot formation .

Pharmacokinetics

The pharmacokinetic properties of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide Similar compounds like betrixaban have a long half-life and are mainly cleared via the hepatobiliary system . This suggests that N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide

Result of Action

The inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide results in a decrease in thrombin generation . This can lead to a reduction in blood clot formation, potentially providing a therapeutic benefit in conditions where clotting is a risk .

安全和危害

属性

IUPAC Name |

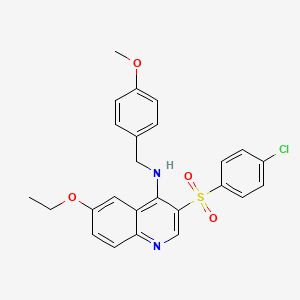

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJGFYBONFESMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332920 | |

| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

CAS RN |

54818-84-7 | |

| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2680989.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2680994.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2680997.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)